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Compound of Interest

Compound Name: 7-Iodohept-2-yne

Cat. No.: B14463455 Get Quote

Technical Guide: 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Iodohept-2-yne is a chemical compound with the molecular formula C₇H₁₁I. It belongs to the

class of alkynes, specifically a hept-2-yne derivative with an iodine atom at the 7-position. Due

to the presence of both an alkyne functional group and a terminal iodo group, this molecule

holds potential as a versatile building block in organic synthesis. The alkyne moiety can

participate in various coupling reactions and functional group transformations, while the iodo

group is a good leaving group, making it suitable for nucleophilic substitution and cross-

coupling reactions. This technical guide provides a summary of the available physical and

chemical data for 7-Iodohept-2-yne.

Physicochemical Properties
The physical appearance of 7-Iodohept-2-yne is described as a clear solution[1][2].

Commercial preparations are available with a purity ranging from 85.0% to 99.8%[1]. While

specific quantitative data for properties like boiling point, density, and refractive index are not

readily available in the reviewed literature, a summary of its fundamental properties is provided

in the table below.
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Property Value Source

Molecular Formula C₇H₁₁I [1][3]

Molecular Weight 222.07 g/mol [3]

CAS Number 70396-14-4 [3]

Appearance Clear solution [1][2]

Purity 85.0-99.8% [1]

Synthesis
A detailed experimental protocol for the synthesis of 7-Iodohept-2-yne is not explicitly available

in the public domain based on the conducted searches. However, a plausible synthetic route

can be inferred from common organic chemistry transformations. A likely precursor for this

compound is hept-2-yn-1-ol. The synthesis would involve the conversion of the primary alcohol

to a good leaving group, followed by nucleophilic substitution with iodide.

Postulated Experimental Protocol: Two-Step Synthesis
from Hept-2-yn-1-ol
Step 1: Tosylation of Hept-2-yn-1-ol

In a reaction vessel, hept-2-yn-1-ol would be dissolved in a suitable aprotic solvent, such as

dichloromethane or diethyl ether, and cooled in an ice bath. A base, typically pyridine or

triethylamine, would be added, followed by the slow addition of p-toluenesulfonyl chloride (tosyl

chloride). The reaction would be stirred at a low temperature and then allowed to warm to room

temperature. The purpose of this step is to convert the hydroxyl group into a tosylate, which is

an excellent leaving group.

Step 2: Iodination of Hept-2-yn-1-yl tosylate

The resulting tosylate from Step 1 would then be treated with a source of iodide ions, such as

sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide. This reaction, a

Finkelstein reaction, proceeds via an Sₙ2 mechanism, where the iodide ion displaces the

tosylate group to yield 7-Iodohept-2-yne. The reaction mixture would likely be heated to
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facilitate the substitution. After the reaction is complete, an aqueous workup followed by

extraction and purification by column chromatography would be necessary to isolate the final

product.

Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 7-Iodohept-2-yne are not

available in the reviewed literature. For unambiguous structure confirmation and purity

assessment, the following analyses would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl

group adjacent to the alkyne, the methylene groups of the alkyl chain, and the methylene

group attached to the iodine atom. The chemical shift of the protons on the carbon bearing

the iodine (C-7) would be significantly downfield due to the deshielding effect of the iodine

atom.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized

carbons of the alkyne bond, the methyl carbon, and the methylene carbons. The carbon

atom bonded to iodine (C-7) would exhibit a signal at a characteristic upfield chemical shift

due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy
The IR spectrum of 7-Iodohept-2-yne is expected to show a characteristic, though weak,

absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. The C-H

stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹, and the C-I

stretching vibration would be observed in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The

mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight

of 7-Iodohept-2-yne (222.07 g/mol ). A characteristic fragmentation pattern would also be

observed, likely involving the loss of an iodine atom or cleavage of the alkyl chain.
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Applications in Research and Drug Development
While no specific applications of 7-Iodohept-2-yne in signaling pathways or drug development

have been documented in the searched literature, its structure suggests potential utility as an

intermediate in the synthesis of more complex molecules. The terminal iodoalkyne motif is a

valuable handle for introducing the hept-2-yne fragment into larger structures through various

coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after appropriate

functionalization. Such strategies are frequently employed in the synthesis of biologically active

compounds and novel materials.

Logical Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and characterization of 7-
Iodohept-2-yne.
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Caption: A logical workflow for the synthesis and characterization of 7-Iodohept-2-yne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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